molecular formula C28H22Cl3N3OS2 B2403647 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride CAS No. 1216522-50-7

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride

Cat. No.: B2403647
CAS No.: 1216522-50-7
M. Wt: 586.97
InChI Key: UKUMKXGNJBOIAZ-UHFFFAOYSA-N
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Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dichlorobenzamide hydrochloride” is a complex organic molecule. It is related to a class of compounds known as benzothiazoles . Benzothiazoles have been studied for their potential anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . Unfortunately, the specific spectral data for this compound is not available in the retrieved sources.

Scientific Research Applications

Metabolic Stability in PI3K/mTOR Inhibition

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a structurally related compound, is a potent inhibitor of PI3Kα and mTOR. It exhibits in vitro and in vivo efficacy, but undergoes metabolic deacetylation. Analogues with different heterocyclic rings were examined to reduce this issue, indicating a key area of research for similar compounds (Stec et al., 2011).

Anticancer Applications

4,5,6,7-Tetrahydrothieno-pyridine (THTP), a related core structure, shows promise in various pharmacological fields including anticancer activity. Fusion of other nuclei to THTP enhances pharmacological activities, suggesting potential avenues for similar compounds in cancer research (Rao et al., 2018).

Generation of Structurally Diverse Libraries

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a compound with a comparable structure, has been used to create a diverse library of compounds, indicating the versatility and potential for generating a wide range of derivatives from similar core structures for varied applications (Roman, 2013).

Synthesis of Biologically Potent Derivatives

N-(pyridin-2-yl)benzo[d]thiazol-2-amines, derived from similar core structures, have been synthesized using oxidative C–S bond formation strategies. This highlights the synthetic versatility of compounds with benzo[d]thiazole rings, suggesting potential for diverse biological applications (Mariappan et al., 2016).

Inhibitor Development in Pharmacology

Compounds with structural similarities, like K-604, show significant selectivity and potency as inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, demonstrating the potential of similar compounds in the development of pharmacological inhibitors (Shibuya et al., 2018).

Microwave-Assisted Synthesis

Microwave-assisted synthesis has been employed to create novel N-(4-phenylthiazol-2-yl)-substituted derivatives, which are inspired by marine topsentines and nortopsentines. This method can be applied to synthesize structurally complex and biologically active compounds derived from thiazol-based structures (Deau et al., 2014).

Antiproliferative and Anticancer Effects

Certain N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide derivatives, which are structurally related, have been synthesized and evaluated for antiproliferative activities against various cancer cell lines. They exhibit potential as anticancer agents with reduced toxicity (Xie et al., 2015).

Anticonvulsant Activities

Research on 4,5,6,7-tetrahydrothieno[3,2-c]pyridines and related compounds, with similar core structures, has demonstrated significant anticonvulsant activity, suggesting potential applications in the development of novel anticonvulsant drugs (Ohkubo et al., 1996).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,5-dichlorobenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21Cl2N3OS2.ClH/c29-19-12-18(13-20(30)14-19)26(34)32-28-25(27-31-22-8-4-5-9-23(22)35-27)21-10-11-33(16-24(21)36-28)15-17-6-2-1-3-7-17;/h1-9,12-14H,10-11,15-16H2,(H,32,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUMKXGNJBOIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22Cl3N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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